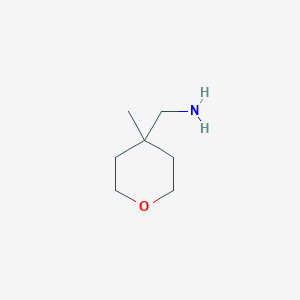

(4-Methyloxan-4-yl)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-methyloxan-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(6-8)2-4-9-5-3-7/h2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORECGNYKJRNVMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOCC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70709472 | |

| Record name | 1-(4-Methyloxan-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70709472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65626-24-6 | |

| Record name | Tetrahydro-4-methyl-2H-pyran-4-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65626-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methyloxan-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70709472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-methyloxan-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Methyloxan-4-yl)methanamine chemical structure and properties

An In-Depth Technical Guide to (4-Methyloxan-4-yl)methanamine: A Key Building Block for Modern Drug Discovery

Executive Summary

This compound is a saturated heterocyclic compound featuring a synthetically versatile primary amine. Its structure is defined by a central tetrahydropyran (oxane) ring, substituted at the C4 position with both a methyl and an aminomethyl group. This arrangement creates a compact, three-dimensional spiro-like motif that is of increasing interest in medicinal chemistry. As a member of the oxa-spirocycle class, it offers distinct advantages over traditional carbocyclic analogues, notably the potential for improved aqueous solubility and modulated lipophilicity—key determinants of a drug candidate's pharmacokinetic profile.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a robust synthetic protocol, and its primary application as a valuable building block for the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation.[2]

The Strategic Value of Saturated Spirocycles in Medicinal Chemistry

For decades, pharmaceutical research has been dominated by flat, aromatic structures. However, the industry's pivot towards more complex and challenging biological targets has necessitated an "escape from flatland," a strategic shift towards molecules with greater three-dimensional (3D) character.[1] Saturated spirocycles are at the forefront of this movement. By joining two rings through a single, shared carbon atom, these motifs introduce conformational rigidity and present substituents in well-defined vectors, enabling more precise and potent interactions with protein binding sites.

The this compound scaffold is a prime example of an advanced spirocyclic fragment. The inclusion of an oxygen atom within the six-membered ring to form an oxane moiety imparts critical physicochemical benefits. Research has shown that such "oxa-spirocycles" can significantly enhance water solubility while lowering lipophilicity when compared to their all-carbon counterparts.[1] This property is invaluable for drug development professionals aiming to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties and reduce off-target toxicity. The primary amine handle provides a convenient point of attachment for further chemical elaboration, making it an ideal starting point for library synthesis or late-stage functionalization.

Core Molecular Profile of this compound

Chemical Structure and Identifiers

-

IUPAC Name: this compound

-

Common Synonyms: 4-Aminomethyl-4-methyltetrahydro-2H-pyran[3]

-

Chemical Structure:

(Self-generated image, for illustration)

Physicochemical & Spectroscopic Properties

The key physicochemical and computed properties of this compound are summarized below. These data are critical for its application in synthesis, guiding choices for reaction conditions, solvents, and purification methods.

| Property | Value | Source |

| CAS Number | 65626-24-6 | [2] |

| Molecular Formula | C₇H₁₅NO | [2][4] |

| Molecular Weight | 129.203 g/mol | [2] |

| Monoisotopic Mass | 129.11537 Da | [4] |

| Predicted XlogP | 0.3 | [4] |

| SMILES | CC1(CCOCC1)CN | [4] |

| InChIKey | ORECGNYKJRNVMQ-UHFFFAOYSA-N | [4] |

| Purity (Typical) | ≥97% | [2] |

| Storage | Room Temperature | [2] |

Anticipated Spectroscopic Analysis

While specific spectra are proprietary to manufacturers, the structure of this compound allows for a confident prediction of its key spectroscopic features, which are essential for its characterization.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The methyl group (CH₃) should appear as a sharp singlet. The aminomethyl protons (CH₂-NH₂) would likely appear as a singlet, integrating to two protons. The protons of the oxane ring would present as complex multiplets due to their diastereotopic nature and coupling with each other. The protons at the C2 and C6 positions adjacent to the ring oxygen would be shifted downfield relative to the C3 and C5 protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display six distinct signals: one for the methyl carbon, one for the aminomethyl carbon, one for the quaternary C4 carbon, and three signals for the oxane ring carbons (C2/C6 and C3/C5 being chemically equivalent due to rapid chair-flipping at room temperature).

-

Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 130.12265.[4] Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 152.10459, may also be observed.[4] A common fragmentation pathway would involve the loss of the aminomethyl group.

Synthesis and Purification Protocol

Strategic Rationale for the Synthetic Route

A robust and scalable synthesis of this compound can be achieved via the reduction of a stable precursor, 4-methyl-tetrahydropyran-4-carboxamide . This strategy is advantageous because amides are generally stable, crystalline solids that are easy to handle and purify. Their reduction to primary amines is a well-established and high-yielding transformation in organic synthesis.[5][6] Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., borane-tetrahydrofuran) are highly effective for this deoxygenation reaction.[5] The following protocol details a procedure using LiAlH₄, a common and potent choice for this transformation.

Proposed Synthesis Workflow

The overall transformation from the precursor amide to the final amine product is a direct reduction.

Caption: Workflow for the reduction of an amide precursor to the target amine.

Detailed Experimental Protocol

This protocol describes the reduction of 4-methyl-tetrahydropyran-4-carboxamide to this compound.

Trustworthiness & Self-Validation: This protocol incorporates a standard Fieser workup for quenching LiAlH₄ reactions, which reliably produces easily filterable aluminum salts, simplifying purification. Reaction progress is monitored by Thin Layer Chromatography (TLC), ensuring the reaction is driven to completion before workup is initiated.

Reagents & Equipment:

-

4-methyl-tetrahydropyran-4-carboxamide (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (2.0 - 3.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

15% (w/v) aqueous sodium hydroxide (NaOH)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice-water bath

-

Separatory funnel, Buchner funnel, filter paper

-

Rotary evaporator

-

TLC plates (silica gel), developing chamber, and appropriate stain (e.g., ninhydrin for amine visualization)

Procedure:

-

Reaction Setup (Inert Atmosphere is Crucial):

-

A dry 3-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet is flame-dried or oven-dried and allowed to cool under an inert atmosphere.

-

Causality: LiAlH₄ is highly reactive with atmospheric moisture and water. An inert, anhydrous environment is mandatory to prevent violent quenching of the reagent and ensure reaction efficiency.

-

-

Reagent Addition:

-

Lithium aluminum hydride (2.5 eq) is carefully weighed and added to the flask, followed by the addition of anhydrous THF to create a slurry (approx. 0.5 M concentration).

-

The slurry is cooled to 0 °C in an ice-water bath.

-

The precursor amide (1.0 eq) is dissolved in a minimal amount of anhydrous THF and added dropwise to the stirred LiAlH₄ slurry via an addition funnel over 30-45 minutes.

-

Causality: The reaction is highly exothermic. Slow, controlled addition at 0 °C prevents a dangerous thermal runaway and minimizes side reactions.

-

-

Reaction Progression:

-

After the addition is complete, the ice bath is removed, and the reaction mixture is brought to reflux (approx. 66 °C for THF).

-

The reaction is stirred at reflux for 4-12 hours. Progress is monitored by TLC by taking small aliquots, quenching them carefully, and spotting them against the starting material. The product amine should be visible with a ninhydrin stain.

-

Causality: Heating to reflux provides the necessary activation energy to drive the complete reduction of the robust amide functional group.

-

-

Workup (Fieser Method):

-

The reaction is cooled back to 0 °C in an ice-water bath.

-

The reaction is quenched sequentially and very carefully by the dropwise addition of:

-

'X' mL of water (where X = grams of LiAlH₄ used)

-

'X' mL of 15% aqueous NaOH

-

'3X' mL of water

-

-

Causality: This specific sequence (the Fieser method) is designed to convert the aluminum byproducts into a granular, white precipitate (lithium aluminum oxide) that is easily removed by filtration, which is far more efficient than dealing with gelatinous aluminum hydroxide sludges from a simple water quench.

-

-

Isolation and Purification:

-

The resulting slurry is stirred vigorously at room temperature for 1 hour, then filtered through a pad of Celite® or filter paper. The solid precipitate is washed thoroughly with THF or EtOAc.

-

The combined organic filtrates are collected and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude amine can be purified further by distillation under reduced pressure or by column chromatography if necessary. The resulting pure amine should be a clear oil or low-melting solid.

-

Applications in Drug Discovery and Chemical Biology

A Versatile Building Block for Protein Degraders

The most prominent application of this compound is as a structural component in the synthesis of targeted protein degraders.[2] Its classification as a "Protein Degrader Building Block" highlights its utility in constructing bifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs).

A PROTAC consists of three parts: a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The primary amine of this compound serves as a perfect chemical handle for conjugation into the linker portion of the PROTAC, typically via amide bond formation or reductive amination. The rigid, 3D nature of the oxane ring helps to control the spatial orientation and length of the linker, which is a critical parameter for inducing an effective ternary complex between the target protein, the PROTAC, and the E3 ligase.

Caption: Role of the building block in the modular structure of a PROTAC.

Scaffolding for Bioactive Spirocyclic Pharmacophores

Beyond protein degraders, the core structure of this compound is representative of scaffolds used to construct novel therapeutics targeting a wide range of diseases. The field of medicinal chemistry has seen significant success with related spirocyclic systems. For instance, spiro-oxindole piperidine derivatives have been developed as potent inhibitors of the MDM2-p53 protein-protein interaction, a key target in oncology.[7][8] Similarly, other complex spiropiperidines have been synthesized and evaluated for activity at various biological targets, including opioid receptors.[9] While this specific methanamine is a building block rather than a final drug, it provides researchers with a validated, 3D-rich fragment to incorporate into new molecular designs, accelerating the discovery of next-generation spirocyclic drug candidates.

Conclusion and Future Outlook

This compound is more than a simple chemical reagent; it is an enabling tool for modern medicinal chemistry. Its combination of a synthetically tractable primary amine, a conformationally restricted spirocyclic core, and the favorable physicochemical properties imparted by the oxane ring makes it a highly valuable building block. As drug discovery continues to tackle more complex biological targets and places a greater emphasis on optimizing pharmacokinetic properties, the demand for sophisticated, 3D-rich fragments like this compound is set to increase. Its utility in the construction of protein degraders places it at the cutting edge of therapeutic innovation, promising to facilitate the development of novel medicines for researchers, scientists, and drug development professionals.

References

- 1. Oxa-spirocycles: synthesis, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. chemscene.com [chemscene.com]

- 4. PubChemLite - this compound (C7H15NO) [pubchemlite.lcsb.uni.lu]

- 5. mdpi.com [mdpi.com]

- 6. Titanium-Mediated Reduction of Carboxamides to Amines with Borane-Ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidine Derivatives That Reduce Cancer Cell Proliferation by Inhibiting MDM2-p53 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]

- 9. Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (4-Methyloxan-4-yl)methanamine: A Key Building Block for Targeted Protein Degradation

This guide provides a comprehensive technical overview of (4-Methyloxan-4-yl)methanamine (CAS Number: 65626-24-6), a pivotal building block in the rapidly evolving field of targeted protein degradation. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple datasheet to offer actionable insights into its synthesis, characterization, and application, with a particular focus on its role in the design of Proteolysis-Targeting Chimeras (PROTACs).

Core Molecular Attributes and Physicochemical Profile

This compound, also known as 4-aminomethyl-4-methyl-tetrahydropyran, is a substituted tetrahydropyran derivative. Its unique structural features, particularly the presence of a primary amine and a tertiary methyl group on a cyclic ether scaffold, make it a valuable component in the synthesis of complex bioactive molecules.

Chemical Structure and Properties

The chemical structure of this compound is presented below.

Figure 1: Chemical structure of this compound.

A summary of its key chemical and physical properties is provided in the table below. It is important to note that some of these values are predicted, as experimental data for this specific compound is not widely available in the public domain.

| Property | Value | Source |

| CAS Number | 65626-24-6 | ChemScene[1] |

| Molecular Formula | C7H15NO | PubChem[2] |

| Molecular Weight | 129.20 g/mol | ChemScene[1] |

| Monoisotopic Mass | 129.11537 Da | PubChem[2] |

| Predicted XlogP | 0.3 | PubChem[2] |

| Appearance | Likely a liquid at room temperature | Inferred from similar compounds |

| Purity | Typically ≥97% | ChemUniverse[3] |

| Storage | Room temperature | Vertex AI Search[4] |

Synthesis and Purification: A Proposed Methodology

Proposed Synthetic Workflow

Figure 2: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Reductive Amination of 4-Methyl-tetrahydro-4H-pyran-4-carbonitrile

-

Reactor Setup: In a stainless-steel autoclave equipped with a mechanical stirrer, thermometer, and pressure gauge, add 4-methyl-tetrahydro-4H-pyran-4-carbonitrile (1 equivalent).

-

Solvent and Catalyst: Add a 22% (w/w) solution of ammonia in methanol and activated Raney nickel catalyst.

-

Reaction Conditions: Seal the autoclave and purge with hydrogen gas. Pressurize the reactor with hydrogen to 0.5-0.6 MPa and heat to 45-55 °C.

-

Reaction Monitoring: Maintain the reaction under these conditions with vigorous stirring for 12-18 hours. The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the Raney nickel catalyst and wash the catalyst with methanol.

Step 2: Purification

-

Concentration: Combine the filtrate and washings and concentrate the solution under reduced pressure to remove the methanol and ammonia.

-

Distillation: Purify the resulting crude product by vacuum distillation to obtain this compound as a colorless liquid[4].

Application in Targeted Protein Degradation: A PROTAC Building Block

This compound is classified as a "Protein Degrader Building Block," indicating its primary application in the synthesis of PROTACs[4]. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system[5].

The PROTAC Mechanism

A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two ligands. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome[5][6].

Figure 3: The mechanism of action of a Proteolysis-Targeting Chimera (PROTAC).

The this compound moiety can be incorporated into the linker or the E3 ligase ligand of a PROTAC. Its primary amine provides a convenient handle for chemical modification and attachment to other parts of the PROTAC molecule. The cyclic, non-planar structure of the tetrahydropyran ring can also impart favorable physicochemical properties, such as improved solubility and reduced metabolic liability, to the final PROTAC molecule.

Essential Experimental Protocols for Characterization

For any novel or commercially sourced building block, it is crucial to verify its identity and key physicochemical properties. The following are standard, field-proven protocols for the characterization of this compound.

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value is a critical parameter for predicting the lipophilicity and membrane permeability of a drug candidate. The shake-flask method is the gold standard for its determination.

Figure 4: Workflow for the experimental determination of LogP.

A detailed protocol for LogP determination can be found in the application note from Agilent[7].

Aqueous Solubility Assessment

Aqueous solubility is another fundamental property that influences the absorption and distribution of a drug. The shake-flask method is also a reliable technique for determining thermodynamic solubility.

A general procedure for determining aqueous solubility is as follows[8]:

-

Preparation: Add an excess amount of this compound to a vial containing a buffered aqueous solution of a specific pH.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to reach equilibrium.

-

Separation: Filter the solution to remove any undissolved solid.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC with UV detection or LC-MS.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the GHS hazard statements for the structurally similar 4-methyloxan-4-amine hydrochloride provide a good indication of the potential hazards[9].

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Precautions:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Room temperature storage is generally acceptable[4].

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly in the exciting and rapidly advancing field of targeted protein degradation. While comprehensive experimental data for this specific compound is not yet abundant in the public domain, this guide provides a solid foundation for its synthesis, characterization, and application. By following the proposed methodologies and safety precautions, researchers can effectively utilize this compound in their drug discovery and development efforts.

References

- 1. chemscene.com [chemscene.com]

- 2. PubChemLite - this compound (C7H15NO) [pubchemlite.lcsb.uni.lu]

- 3. chemuniverse.com [chemuniverse.com]

- 4. 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8 [chemicalbook.com]

- 5. Recent Advances in PROTACs for Drug Targeted Protein Research [mdpi.com]

- 6. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. Aqueous Solubility Assay - Enamine [enamine.net]

- 9. 4-Methyloxan-4-amine hydrochloride | C6H14ClNO | CID 18437372 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of (4-Methyloxan-4-yl)methanamine: An In-Depth Technical Guide for Drug Discovery Professionals

Foreword: The Strategic Value of Spirocyclic Scaffolds in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced three-dimensionality and improved physicochemical properties is paramount. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a compelling structural motif to address these challenges.[1][2][3] Their inherent rigidity and defined three-dimensional geometry allow for precise projection of functional groups into biological space, often leading to improved target engagement and selectivity.[1] Furthermore, the increased sp3 character of spirocycles can confer advantageous properties such as enhanced aqueous solubility and metabolic stability compared to their flat, aromatic counterparts.[1] This guide focuses on the synthesis of a valuable spirocyclic building block, (4-Methyloxan-4-yl)methanamine, providing a comprehensive technical overview for its efficient preparation and strategic implementation in drug development programs.

Introduction: this compound, a Versatile Building Block

This compound is a primary amine featuring a spirocyclic tetrahydropyran core. This building block is of significant interest to medicinal chemists due to its potential to introduce a desirable 3D-scaffold into drug candidates. The tetrahydropyran ring is a prevalent motif in numerous approved drugs, often contributing to favorable pharmacokinetic profiles.[4] The primary amine handle provides a versatile point for further chemical elaboration, enabling the construction of diverse compound libraries for screening against various biological targets, including protein kinases.[5][6] This guide will detail a robust and reproducible synthetic route to this compound, commencing from readily available starting materials.

Retrosynthetic Analysis: A Strategic Approach to the Target Molecule

A logical retrosynthetic disconnection of the target molecule, this compound (I), points to the reduction of the corresponding nitrile, 4-methyl-tetrahydropyran-4-carbonitrile (II). This key intermediate can be envisioned to arise from the methylation of 4-cyanotetrahydropyran (III). The precursor, 4-cyanotetrahydropyran, can be synthesized from the commercially available tetrahydropyran-4-one (IV). This multi-step approach offers a practical and scalable route to the desired spirocyclic amine.

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Key Intermediate: 4-Methyl-tetrahydropyran-4-carbonitrile

The synthesis of the pivotal nitrile intermediate is a two-step process starting from tetrahydropyran-4-one.

Step 1: Synthesis of 4-Cyanotetrahydropyran

The initial step involves the conversion of tetrahydropyran-4-one to 4-cyanotetrahydropyran. A common and efficient method for this transformation is the use of trimethylsilyl cyanide (TMSCN) in the presence of a catalytic amount of a Lewis acid, followed by the elimination of the trimethylsiloxy group.

Experimental Protocol: Synthesis of 4-Cyanotetrahydropyran

| Reagent/Solvent | Molar Eq. | Amount |

| Tetrahydropyran-4-one | 1.0 | 10.0 g |

| Trimethylsilyl cyanide | 1.2 | 14.3 mL |

| Zinc iodide (catalyst) | 0.05 | 1.6 g |

| Dichloromethane (DCM) | - | 200 mL |

Procedure:

-

To a stirred solution of tetrahydropyran-4-one in dichloromethane at 0 °C under an inert atmosphere, add zinc iodide.

-

Slowly add trimethylsilyl cyanide to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation to yield 4-cyanotetrahydropyran as a colorless oil.[7]

Step 2: Methylation of 4-Cyanotetrahydropyran

The second step involves the α-alkylation of 4-cyanotetrahydropyran with methyl iodide. This reaction requires a strong base to deprotonate the α-carbon to the nitrile, forming a carbanion that then acts as a nucleophile. Lithium diisopropylamide (LDA) is a suitable non-nucleophilic strong base for this purpose.

Experimental Protocol: Synthesis of 4-Methyl-tetrahydropyran-4-carbonitrile

| Reagent/Solvent | Molar Eq. | Amount |

| 4-Cyanotetrahydropyran | 1.0 | 11.1 g |

| Diisopropylamine | 1.1 | 15.3 mL |

| n-Butyllithium (2.5 M in hexanes) | 1.05 | 42 mL |

| Methyl iodide | 1.2 | 7.5 mL |

| Tetrahydrofuran (THF), anhydrous | - | 250 mL |

Procedure:

-

To a solution of diisopropylamine in anhydrous tetrahydrofuran at -78 °C under an inert atmosphere, slowly add n-butyllithium. Stir the mixture for 30 minutes at this temperature to generate LDA.

-

To the freshly prepared LDA solution, add a solution of 4-cyanotetrahydropyran in anhydrous tetrahydrofuran dropwise, maintaining the temperature at -78 °C.

-

Stir the resulting mixture for 1 hour at -78 °C.

-

Add methyl iodide to the reaction mixture and continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 4-methyl-tetrahydropyran-4-carbonitrile.

Final Step: Reduction of 4-Methyl-tetrahydropyran-4-carbonitrile

The final step in the synthesis of this compound is the reduction of the nitrile group. Two primary methods are widely employed for this transformation: reduction with lithium aluminum hydride (LAH) and catalytic hydrogenation.

Method A: Reduction with Lithium Aluminum Hydride (LAH)

LAH is a powerful reducing agent capable of converting nitriles to primary amines.[8][9][10][11][12] This method is highly effective, especially for sterically hindered nitriles.

Experimental Protocol: LAH Reduction

| Reagent/Solvent | Molar Eq. | Amount |

| 4-Methyl-tetrahydropyran-4-carbonitrile | 1.0 | 12.5 g |

| Lithium aluminum hydride (LAH) | 1.5 | 5.7 g |

| Diethyl ether or THF, anhydrous | - | 300 mL |

Procedure:

-

To a suspension of lithium aluminum hydride in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, slowly add a solution of 4-methyl-tetrahydropyran-4-carbonitrile in the same solvent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether or THF.

-

Dry the combined filtrate over anhydrous potassium carbonate, and concentrate under reduced pressure to yield this compound. The product can be further purified by distillation if necessary.[2]

Caption: Workflow for the LAH reduction of the nitrile intermediate.

Method B: Catalytic Hydrogenation

Catalytic hydrogenation offers a milder and often more scalable alternative to LAH reduction.[13] Raney Nickel is a commonly used catalyst for the reduction of nitriles to primary amines.[14][15] The addition of ammonia or a base is often necessary to suppress the formation of secondary and tertiary amine byproducts.[16]

Experimental Protocol: Catalytic Hydrogenation

| Reagent/Solvent | Molar Eq. | Amount |

| 4-Methyl-tetrahydropyran-4-carbonitrile | 1.0 | 12.5 g |

| Raney Nickel (50% slurry in water) | ~10% w/w | ~1.25 g |

| Methanol or Ethanol | - | 250 mL |

| Ammonia (7N in Methanol) | - | 50 mL |

| Hydrogen gas | - | 50-100 psi |

Procedure:

-

To a solution of 4-methyl-tetrahydropyran-4-carbonitrile in methanol or ethanol in a high-pressure hydrogenation vessel, add the Raney Nickel slurry (washed with the reaction solvent).

-

Add the methanolic ammonia solution to the mixture.

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 psi.

-

Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 12-24 hours, monitoring the hydrogen uptake.

-

After the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with methanol or ethanol.

-

Concentrate the filtrate under reduced pressure to afford this compound. Further purification can be achieved by distillation.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 4-Cyanotetrahydropyran | C6H9NO | 111.14 | Colorless oil |

| 4-Methyl-tetrahydropyran-4-carbonitrile | C7H11NO | 125.17 | Colorless oil |

| This compound | C7H15NO | 129.20 | Colorless liquid |

Conclusion: A Gateway to Novel Chemical Space

This guide has detailed a reliable and efficient synthetic pathway to this compound, a valuable spirocyclic building block for drug discovery. The presented protocols, from the initial cyanation of tetrahydropyran-4-one to the final reduction of the methylated nitrile intermediate, are designed to be reproducible and scalable. The strategic incorporation of this and similar sp3-rich scaffolds holds significant promise for the development of next-generation therapeutics with improved pharmacological profiles.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Biological Evaluation of Novel 4-phenoxypyridine Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]

- 5. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ligand-Promoted Alkylation of C(sp3)–H and C(sp2)–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. rsc.org [rsc.org]

- 12. Methyl tetrahydropyran-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 13. PubChemLite - this compound (C7H15NO) [pubchemlite.lcsb.uni.lu]

- 14. researchgate.net [researchgate.net]

- 15. Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to the Spectroscopic Characterization of (4-Methyloxan-4-yl)methanamine

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of the novel compound (4-Methyloxan-4-yl)methanamine. The structural elucidation of this molecule is critical for its application in medicinal chemistry and materials science. This guide will delve into the theoretical and practical aspects of analyzing this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Introduction to this compound: Structure and Properties

This compound is a saturated heterocyclic compound with the molecular formula C₇H₁₅NO.[1][2][3] It possesses a tetrahydropyran (oxane) ring substituted at the 4-position with both a methyl group and an aminomethyl group. This unique structure imparts specific chemical properties that are of interest in synthetic chemistry.

Key Molecular Information:

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide crucial information about the connectivity and chemical environment of the atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to reveal the number of unique proton environments, their chemical shifts, splitting patterns (multiplicity), and the number of protons in each environment (integration).

Expected ¹H NMR Signals:

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 2.5 - 2.8 | Singlet | 2H | -CH₂NH₂ |

| ~ 3.5 - 3.8 | Multiplet | 4H | -O-CH₂- (oxane ring) |

| ~ 1.4 - 1.7 | Multiplet | 4H | -C-CH₂-C- (oxane ring) |

| ~ 1.5 - 2.0 | Singlet (broad) | 2H | -NH₂ |

| ~ 1.0 - 1.2 | Singlet | 3H | -CH₃ |

Rationale for Predictions:

-

The protons of the aminomethyl group (-CH₂NH₂) are expected to be deshielded by the adjacent nitrogen atom and appear as a singlet.

-

The protons on the carbons adjacent to the oxygen atom in the oxane ring (-O-CH₂-) will be the most deshielded within the ring system.

-

The protons on the other carbons of the oxane ring will appear at a more upfield chemical shift.

-

The amine protons (-NH₂) often appear as a broad singlet and their chemical shift can be concentration and solvent dependent.

-

The methyl group protons (-CH₃) will appear as a singlet in the upfield region.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will indicate the number of unique carbon environments in the molecule.

Expected ¹³C NMR Signals:

| Predicted Chemical Shift (ppm) | Assignment |

| ~ 60 - 70 | -O-CH₂- (oxane ring) |

| ~ 45 - 55 | -CH₂NH₂ |

| ~ 30 - 40 | Quaternary Carbon (C-CH₃, C-CH₂NH₂) |

| ~ 30 - 40 | -C-CH₂-C- (oxane ring) |

| ~ 20 - 30 | -CH₃ |

Rationale for Predictions:

-

The carbons bonded to the electronegative oxygen atom will have the largest chemical shift.

-

The carbon of the aminomethyl group will also be deshielded.

-

The quaternary carbon will have a distinct chemical shift.

-

The remaining ring carbons and the methyl carbon will appear at higher field.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data:

PubChem provides predicted m/z values for several adducts of this compound.[1] The most relevant for initial identification is the protonated molecule [M+H]⁺.

| Adduct | Predicted m/z |

| [M+H]⁺ | 130.12265 |

| [M+Na]⁺ | 152.10459 |

Predicted Fragmentation Pathway:

A common fragmentation pathway for amines is the loss of the aminomethyl radical. The following diagram illustrates a plausible fragmentation for this compound.

Caption: Predicted Mass Spectrometry Fragmentation Pathway

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| 3300 - 3500 (two bands) | N-H stretch (primary amine) |

| 2850 - 3000 | C-H stretch (alkane) |

| 1590 - 1650 | N-H bend (primary amine) |

| 1050 - 1150 | C-O stretch (ether) |

Rationale for Predictions:

-

The presence of the primary amine will give rise to two characteristic N-H stretching bands and an N-H bending vibration.

-

The C-H stretching of the alkyl portions of the molecule will be prominent.

-

A strong C-O stretching band is expected due to the ether linkage in the oxane ring.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio should be used.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Analysis: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Electrospray ionization (ESI) in positive ion mode is recommended to observe the [M+H]⁺ ion.

IR Spectroscopy

-

Sample Preparation: The spectrum can be acquired on a neat sample if it is a liquid, or as a thin film on a salt plate (e.g., NaCl, KBr).

-

Analysis: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Conclusion

While experimental spectroscopic data for this compound is not currently available in the public domain, this guide provides a comprehensive framework for its acquisition and interpretation. The predicted NMR, MS, and IR data, based on the known chemical structure, offer a valuable roadmap for researchers working with this compound. The provided experimental protocols outline the necessary steps to obtain high-quality spectra for definitive structural confirmation.

References

The Strategic Incorporation of (4-Methyloxan-4-yl)methanamine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Saturated Heterocycles in Medicinal Chemistry

In the landscape of modern drug discovery, there is a discernible shift away from predominantly flat, aromatic molecules towards more three-dimensional, saturated heterocyclic scaffolds. This strategic move is driven by the pursuit of drug candidates with improved physicochemical properties, leading to better absorption, distribution, metabolism, and excretion (ADME) profiles and ultimately, enhanced clinical success. Saturated heterocycles, such as the tetrahydropyran (THP) ring system, offer a compelling alternative to their carbocyclic or aromatic counterparts. The incorporation of a heteroatom within the cyclic framework, in this case, oxygen, can significantly influence a molecule's properties. The oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets, and can lower the lipophilicity of the molecule compared to a cyclohexane ring, which is often beneficial for solubility and metabolic stability.

This guide focuses on a specific, yet increasingly important, building block within this class: (4-Methyloxan-4-yl)methanamine (CAS 65626-24-6). While a singular "discovery" paper for this compound is not prominent in the literature, its value is evident through its incorporation into numerous patented therapeutic agents. This suggests that its discovery was likely driven by the need for a small, functionalized, and conformationally restricted building block to explore chemical space in drug optimization programs. The 4-methyl and 4-aminomethyl substitution pattern provides a unique three-dimensional vector for derivatization, allowing medicinal chemists to probe specific binding pockets within a target protein.

This technical guide will provide a comprehensive overview of the strategic rationale for using the this compound scaffold, a plausible and detailed synthetic route for its preparation, and a review of its application in contemporary drug discovery, supported by examples from the patent literature.

The Strategic Value of the this compound Scaffold

The decision to incorporate the this compound moiety into a drug candidate is a deliberate one, rooted in the principles of medicinal chemistry. The tetrahydropyran ring serves as a bioisosteric replacement for other cyclic systems, such as cyclohexane or piperidine, with several key advantages.

Key Physicochemical Properties and Their Implications:

| Property | Advantage in Drug Design |

| Lower Lipophilicity | Compared to a cyclohexyl analogue, the oxygen atom in the THP ring reduces lipophilicity, which can lead to improved aqueous solubility and reduced off-target toxicity. |

| Hydrogen Bond Acceptor | The ether oxygen can participate in hydrogen bonding with the target protein, potentially increasing binding affinity and selectivity. |

| Conformational Rigidity | The THP ring has a lower conformational entropy than a more flexible linear ether, which can be advantageous for binding to a specific target conformation. |

| Metabolic Stability | Saturated heterocyclic rings are often more resistant to metabolic degradation (e.g., aromatic oxidation) than their aromatic counterparts. |

| Three-Dimensionality | The geminal substitution at the 4-position with a methyl and an aminomethyl group provides a defined three-dimensional exit vector for further chemical elaboration, allowing for precise exploration of a protein's binding site. |

The primary amine handle of this compound is a versatile functional group for a variety of chemical transformations, enabling the straightforward incorporation of this scaffold into a lead molecule through amide bond formation, reductive amination, or other C-N bond-forming reactions.

Synthesis of this compound: A Plausible and Detailed Protocol

Proposed Synthetic Pathway

The synthesis can be envisioned in two main stages:

-

Synthesis of the Key Intermediate: 4-Methyltetrahydropyran-4-carbonitrile. This can be achieved via the α-alkylation of a commercially available tetrahydropyran-4-carbonitrile.

-

Reduction of the Nitrile to the Primary Amine. The nitrile group of the intermediate is then reduced to afford the target this compound.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Part 1: Synthesis of 4-Methyltetrahydropyran-4-carbonitrile

This procedure is based on standard α-alkylation of nitriles.

Materials and Reagents:

-

Tetrahydropyran-4-carbonitrile

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.05 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

-

Deprotonation: To the freshly prepared LDA solution, add a solution of tetrahydropyran-4-carbonitrile (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature remains below -70 °C. Stir the reaction mixture at -78 °C for 1 hour.

-

Alkylation: Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for 2 hours, then slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield 4-methyltetrahydropyran-4-carbonitrile.

Part 2: Reduction of 4-Methyltetrahydropyran-4-carbonitrile to this compound

This procedure outlines a standard lithium aluminum hydride reduction of a nitrile.

Materials and Reagents:

-

4-Methyltetrahydropyran-4-carbonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Water

-

15% aqueous sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (2.0 equivalents) in anhydrous THF.

-

Addition of Nitrile: Add a solution of 4-methyltetrahydropyran-4-carbonitrile (1.0 equivalent) in anhydrous THF dropwise to the LiAlH₄ suspension at 0 °C (ice bath). After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 4 hours.

-

Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), followed by 15% aqueous NaOH (x mL), and then water (3x mL), where x is the number of grams of LiAlH₄ used. A granular precipitate should form.

-

Isolation: Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.

-

Purification: Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product may be further purified by vacuum distillation if necessary.

Applications in Drug Discovery: A Review of Patented Inventions

The utility of this compound as a valuable building block is best illustrated by its incorporation into a variety of patented small molecule therapeutics. A targeted search for its CAS number (65626-24-6) reveals its presence in several patent applications, often as a key component of the final active pharmaceutical ingredient.

Examples of Patented Molecules Incorporating the this compound Scaffold:

| Patent Number | Therapeutic Area (Inferred) | Role of the this compound Moiety |

| WO2023158626A1 | Adenosine Receptor Antagonists[1] | The aminomethyl group is likely used as a handle to connect the tetrahydropyran scaffold to the core of the molecule, with the 4-methyl-4-substituted tetrahydropyran providing a desirable three-dimensional conformation and favorable physicochemical properties. |

| US20130040967A1 | Anticancer Agents (Podophyllotoxin Derivatives)[2] | In this context, the aminomethyltetrahydropyran moiety is appended to the core structure, likely to improve solubility and/or to interact with a specific region of the biological target. |

Illustrative Application Workflow

The general workflow for incorporating this compound into a drug discovery program typically follows a well-defined path, from initial design to the synthesis of the final drug candidate.

Caption: General workflow for the application of this compound in a drug discovery project.

Conclusion

This compound stands as a testament to the ongoing evolution of medicinal chemistry, where the focus is increasingly on the rational design of molecules with superior drug-like properties. While it may not have a celebrated discovery story, its quiet inclusion in a growing number of patents underscores its importance as a strategic tool for fine-tuning the properties of drug candidates. The tetrahydropyran core offers a favorable combination of conformational restraint, improved physicochemical properties, and metabolic stability. The geminal methyl and aminomethyl substituents at the 4-position provide a versatile handle for chemical modification with a well-defined three-dimensional orientation. As the demand for more sophisticated and effective therapeutics continues to grow, building blocks like this compound will undoubtedly play an increasingly critical role in the design and synthesis of the next generation of medicines.

References

Physicochemical properties of (4-Methyloxan-4-yl)methanamine

An In-Depth Technical Guide to the Physicochemical Properties of (4-Methyloxan-4-yl)methanamine

Abstract

This compound is a substituted cyclic ether amine that is emerging as a valuable building block in modern medicinal chemistry, particularly in the synthesis of novel chemical entities for targeted protein degradation.[1] Its unique topology, combining a hydrophilic aminomethyl group with a moderately lipophilic tetrahydropyran (oxane) core, presents a distinct profile of physicochemical properties. Understanding these properties—namely its basicity (pKa), lipophilicity (logP), and solubility—is paramount for researchers in drug discovery and development. These parameters govern a molecule's behavior in biological systems, influencing everything from formulation and absorption to membrane permeability and target engagement. This guide provides a comprehensive analysis of the core physicochemical properties of this compound, details robust experimental protocols for their determination, and offers expert insights into the practical implications of these characteristics for scientific research.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its precise identity. This compound is a primary amine attached to a tetrahydropyran ring at a quaternary carbon center.

-

IUPAC Name: this compound

-

Common Synonyms: (4-Methyltetrahydro-2H-pyran-4-yl)methanamine, 4-Aminomethyl-4-methyltetrahydro-2H-pyran

-

CAS Number: 65626-24-6[1]

-

Molecular Weight: 129.20 g/mol [1]

Structure:

(Image generated for illustrative purposes)

(Image generated for illustrative purposes)

Core Physicochemical Properties

The utility of a chemical building block in drug development is heavily dictated by its intrinsic physicochemical properties. The following table summarizes the key experimental and predicted values for this compound. It is crucial to note that while high-quality predictive models exist, experimental validation remains the gold standard.

| Property | Predicted/Estimated Value | Significance in Drug Discovery |

| pKa (Conjugate Acid) | ~9.5 - 10.5 | Governs the ionization state at physiological pH (7.4), impacting solubility, receptor interaction, and membrane passage. |

| logP (Octanol-Water) | 0.3 (Predicted)[3] | Measures lipophilicity. A low positive value suggests balanced solubility, potentially avoiding issues of poor absorption or high metabolic clearance. |

| Aqueous Solubility | High (Predicted) | Essential for formulation and bioavailability.[4] High solubility is advantageous for developing intravenous formulations and can improve absorption for oral dosage forms.[5] |

| Boiling Point | 156.5 ± 33.0 °C (Estimated) | Relevant for purification and handling during synthesis. Based on the structurally similar 4-methyltetrahydropyran-4-amine.[6] |

| Density | 0.932 ± 0.06 g/cm³ (Estimated) | Physical constant useful for formulation calculations. Based on the structurally similar 4-methyltetrahydropyran-4-amine.[6] |

Expert Discussion: Interpreting the Physicochemical Profile

As a Senior Application Scientist, my role extends beyond data presentation to providing actionable insights. The profile of this compound is particularly interesting for drug design.

-

Ionization State: The primary amine group is strongly basic, with an estimated pKa typical for primary alkylamines (9-11).[7][8] This means that at physiological pH of 7.4, the molecule will exist almost exclusively in its protonated, cationic form (R-CH₂NH₃⁺). This has profound implications:

-

High Aqueous Solubility: The charged state promotes strong interactions with water, leading to high solubility. This is a significant advantage, as poor solubility is a primary cause of compound failure in development.[9]

-

Membrane Permeability: While high water solubility is beneficial for formulation, the charged state hinders passive diffusion across lipophilic cell membranes. This is a critical consideration for oral bioavailability and reaching intracellular targets. The molecule would likely rely on specific transporters or other mechanisms to enter cells.

-

-

Lipophilicity and logD: The predicted logP of 0.3 indicates a molecule with a slight preference for a lipophilic environment in its neutral state.[3] However, the more relevant parameter at physiological pH is the Distribution Coefficient (logD) , which accounts for ionization. Given the high pKa, the logD at pH 7.4 will be significantly lower (more hydrophilic) than the logP. This balance of a moderately lipophilic core (the oxane ring) with a strongly hydrophilic, charged amine makes it a versatile scaffold. It can be strategically incorporated into larger molecules to fine-tune their overall solubility and permeability profiles.

The logical interplay between these properties is visualized below.

Caption: Relationship between core physicochemical properties and ADME outcomes.

Experimental Protocols for Property Determination

To ensure scientific rigor, predicted values must be confirmed experimentally. The following sections provide robust, step-by-step protocols for determining the critical physicochemical parameters of this compound.

Determination of pKa by Potentiometric Titration

This method is considered the gold standard for its accuracy and reliability in determining the dissociation constant of ionizable groups.[7][10]

Principle: The compound, a base, is dissolved in water and titrated with a standardized strong acid (e.g., HCl). The pH of the solution is monitored as a function of the volume of titrant added. The pKa of the conjugate acid is the pH at which 50% of the amine has been protonated (the half-equivalence point).[7][11]

Caption: Workflow for pKa determination via potentiometric titration.

Detailed Methodology:

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in deionized, CO₂-free water to create a solution of known concentration (e.g., 0.01 M).

-

Titrant Preparation: Prepare a standardized solution of hydrochloric acid (e.g., 0.1 M).

-

Instrumentation Setup: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).

-

Titration: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and begin adding the standardized HCl titrant in small, precise increments using an automated burette.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve. The equivalence point is identified as the point of maximum inflection. The pKa is the pH value recorded at exactly half of the volume of titrant required to reach the equivalence point.

Determination of logP by Shake-Flask Method

This classic "shake-flask" method directly measures the partitioning of a compound between n-octanol and water and remains the most definitive technique.[12]

Principle: The compound is dissolved in a biphasic system of n-octanol and water. The system is agitated until equilibrium is reached, after which the phases are separated. The concentration of the compound in each phase is measured, and the logP is calculated as the base-10 logarithm of the ratio of the concentrations.

Caption: Workflow for logP determination using the shake-flask method.

Detailed Methodology:

-

Phase Preparation: Prepare two stock solutions: n-octanol saturated with water and water (or a suitable buffer like PBS at pH 7.4) saturated with n-octanol. This pre-saturation is critical to prevent volume changes during the experiment.[13]

-

Experiment Setup: Add a known amount of this compound to a vial containing known volumes of the pre-saturated n-octanol and water phases.

-

Equilibration: Seal the vial and shake it at a constant temperature for an extended period (e.g., 24 hours) to ensure that equilibrium distribution is achieved.

-

Phase Separation: Centrifuge the vial to ensure a clean and complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Determination of Thermodynamic Aqueous Solubility

This protocol determines the equilibrium solubility, which is the most relevant value for predicting in-vivo dissolution.[9][14]

Principle: An excess amount of the solid compound is suspended in an aqueous buffer. The suspension is agitated until the solution is saturated and in equilibrium with the undissolved solid. The solid is then removed, and the concentration of the dissolved compound in the clear supernatant is quantified.

Detailed Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid should be clearly visible.

-

Equilibration: Seal the vial and agitate it using a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours).[14]

-

Phase Separation: Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to pellet the undissolved solid. This step must be performed carefully to avoid disturbing the equilibrium.

-

Quantification: Withdraw a precise volume of the clear supernatant and dilute it as necessary. Quantify the concentration of the dissolved compound using a validated analytical method such as LC-MS/MS or HPLC-UV by comparing the response to a standard curve of known concentrations.

-

Result Expression: The final solubility is reported in units such as µg/mL or mM.

Spectroscopic Profile

While not strictly physicochemical properties, the spectroscopic signatures of a molecule are vital for its identification and structural confirmation.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aminomethyl (-CH₂NH₂) protons, the methyl (-CH₃) group protons, and the diastereotopic protons of the oxane ring. The chemical shifts will be influenced by the neighboring oxygen and nitrogen atoms.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The carbon attached to the nitrogen and the quaternary carbon will have characteristic chemical shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic N-H stretching vibrations for the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region) and C-O stretching for the ether linkage (around 1050-1150 cm⁻¹).

-

Mass Spectrometry (MS): Under electron ionization (EI), the molecule will fragment in a predictable pattern. With electrospray ionization (ESI), the spectrum will be dominated by the protonated molecular ion [M+H]⁺ at an m/z corresponding to the molecular weight plus a proton (130.12).

Conclusion

This compound possesses a well-defined set of physicochemical properties that make it a highly valuable and versatile building block for drug discovery. Its primary amine confers strong basicity and high aqueous solubility in its protonated state, while the substituted oxane ring provides a stable, moderately lipophilic core. The balance between these hydrophilic and lipophilic features, characterized by its pKa and logP, is a critical determinant of its behavior in biological systems. The robust experimental protocols detailed herein provide a clear path for researchers to validate these properties, ensuring data integrity and enabling more informed decisions in the design and development of next-generation therapeutics.

References

- 1. calpaclab.com [calpaclab.com]

- 2. chemscene.com [chemscene.com]

- 3. PubChemLite - this compound (C7H15NO) [pubchemlite.lcsb.uni.lu]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. rheolution.com [rheolution.com]

- 6. CAS # 693245-65-7, 4-Methyltetrahydropyran-4-amine, Tetrahydro-4-methyl-2H-pyran-4-amine, 4-Amino-4-methyltetrahydro-4H-pyran, 4-Methyl-tetrahydropyran-4-ylamine - chemBlink [chemblink.com]

- 7. benchchem.com [benchchem.com]

- 8. Physical Properties of Amines Explained with Examples [vedantu.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. acdlabs.com [acdlabs.com]

- 13. agilent.com [agilent.com]

- 14. Solubility Test | AxisPharm [axispharm.com]

An In-depth Technical Guide to the Solubility and Stability of (4-Methyloxan-4-yl)methanamine

Introduction: The Critical Role of Physicochemical Characterization in Drug Development

In the landscape of modern drug discovery and development, the journey from a promising lead compound to a viable therapeutic agent is fraught with challenges. Among the most fundamental hurdles are the intrinsic physicochemical properties of the molecule itself. Properties such as solubility and stability are not mere data points; they are critical determinants of a drug's ultimate success, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its manufacturability, formulation, and shelf-life.[1] A thorough understanding of these characteristics at an early stage can prevent costly late-stage failures and guide the formulation of a safe, effective, and stable drug product.[2]

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of (4-Methyloxan-4-yl)methanamine. As a primary amine featuring a substituted cyclic ether, this molecule presents a unique combination of functional groups that govern its behavior in aqueous and stress-induced environments. This document is designed for researchers, medicinal chemists, and drug development professionals, offering not only standardized protocols but also the underlying scientific rationale to empower informed decision-making in the laboratory. We will delve into the gold-standard methodologies for determining thermodynamic solubility and explore a systematic approach to stability assessment through forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines.[3][4]

Section 1: Physicochemical Profile of this compound

Before embarking on experimental assessments, it is crucial to consolidate the known and predicted properties of the target molecule. This foundational data allows us to anticipate its behavior and design appropriate analytical strategies. This compound is a small molecule containing a basic primary amine, which is expected to be protonated at physiological pH, and a tetrahydropyran ring, which contains an ether linkage and can act as a hydrogen bond acceptor.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅NO | [5][6][7][8] |

| Molecular Weight | 129.20 g/mol | [6][8] |

| Predicted XlogP | 0.3 | [5] |

| CAS Number | 65626-24-6 | [6][8] |

| Structure | CC1(CCOCC1)CN | [5] |

The predicted XlogP value of 0.3 suggests that the compound has a relatively balanced hydrophilic-lipophilic character, hinting at potentially favorable aqueous solubility. The presence of the primary amine is the most significant feature, suggesting that solubility will be highly pH-dependent.

Section 2: Determination of Aqueous Solubility

Causality Behind Experimental Choice: The Shake-Flask Method

The shake-flask method is universally regarded as the "gold standard" for determining thermodynamic solubility.[9][10] Its strength lies in its principle: allowing an excess of the solid compound to equilibrate with a solvent over a sufficient period to achieve a true thermodynamic equilibrium. This ensures a reliable and reproducible measurement that reflects the compound's intrinsic solubility under specific conditions (e.g., pH, temperature).[11]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol outlines the steps to determine the pH-dependent aqueous solubility of this compound.

-

Preparation of Buffers: Prepare a series of aqueous buffers at relevant pH values (e.g., pH 3.0, 5.0, 7.4, and 9.0) to assess solubility across the gastrointestinal tract and in physiological conditions.

-

Compound Addition: Add an excess amount of solid this compound to pre-labeled glass vials containing a precise volume (e.g., 2 mL) of each buffer. A visual excess of solid material must be present to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. To separate the saturated solution from the excess solid, filter the supernatant through a low-binding 0.45 µm filter or centrifuge at high speed (e.g., 14,000 rpm for 15 minutes). This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.

-

Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable mobile phase. Determine the concentration of the dissolved compound using a validated analytical method, such as the HPLC method described below.

Analytical Quantification: HPLC Method for Amine-Containing Compounds

Primary amines like this compound often lack a strong UV chromophore, making direct UV detection by HPLC challenging and insensitive.[12][13] To achieve accurate and sensitive quantification, pre-column derivatization is the recommended approach.[14]

-

Derivatization Reagent: Use a reagent like o-Phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts rapidly with primary amines to form highly fluorescent or UV-absorbent derivatives.[12][14]

-

HPLC System & Column:

-

System: A standard HPLC system with a UV or fluorescence detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for separating the relatively non-polar derivatives.[12]

-

-

Mobile Phase & Gradient:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient from 10% to 90% B over 15 minutes, followed by a re-equilibration step.

-

-

Calibration: Prepare a series of calibration standards of the derivatized compound of known concentrations to generate a standard curve for accurate quantification.

Workflow for Solubility Determination

Caption: Workflow for Shake-Flask Solubility Determination.

Section 3: Stability Assessment and Forced Degradation

Stability testing is a regulatory requirement and a cornerstone of drug development, providing critical information on how a drug substance's quality varies over time under the influence of environmental factors like temperature, humidity, and light.[3][4][15] Forced degradation, or stress testing, is an essential component of this process.[16][17] It involves intentionally exposing the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products, establish degradation pathways, and, crucially, to develop and validate a stability-indicating analytical method.[16][18]

Causality Behind Experimental Choice: A Multi-Condition Stress Study

A forced degradation study must be comprehensive, evaluating the compound's susceptibility to the primary degradation mechanisms: hydrolysis, oxidation, and photolysis.[16][18] By subjecting the molecule to a range of pH values, an oxidative agent, and intense light, we can rapidly uncover its potential liabilities. The goal is not to completely destroy the compound but to achieve a target degradation of 5-20%, which is sufficient to detect and characterize degradants without generating irrelevant secondary products from over-stressing.[19][20]

Experimental Protocol: Forced Degradation (Stress Testing)

This protocol is designed based on ICH guidelines to assess the intrinsic stability of this compound.

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M hydrochloric acid (HCl). Store at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Dilute the stock solution with 0.1 M sodium hydroxide (NaOH). Store at room temperature or a slightly elevated temperature.

-

Neutral Hydrolysis: Dilute the stock solution with purified water. Store at an elevated temperature (e.g., 60°C).

-

Oxidation: Dilute the stock solution with a solution of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.

-

Thermal Stress: Store the solid compound in an oven at an elevated temperature (e.g., 80°C). Also, store a solution of the compound at 60°C.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[15][21] A control sample should be wrapped in aluminum foil to protect it from light.

-

-